molecular formula C25H36N4O6 B611302 Tetrapeptide-11 CAS No. 884336-38-3

Tetrapeptide-11

Cat. No.: B611302
CAS No.: 884336-38-3
M. Wt: 488.58
InChI Key: ISJKIHHTPAQLLW-TUFLPTIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrapeptide-11, also known as Acetyl this compound, is a synthetic peptide composed of four amino acids: proline, proline, tyrosine, and leucine. This compound is primarily used in the cosmetic industry for its anti-aging properties. It is known to improve skin elasticity and cohesion by stimulating the synthesis of key proteins such as Syndecan-1 and Collagen XVII .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapeptide-11 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and final deprotection to yield the free peptide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The process is optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Tetrapeptide-11 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrapeptide-11 has a wide range of applications in scientific research:

Mechanism of Action

Tetrapeptide-11 exerts its effects by stimulating the synthesis of key proteins involved in skin structure and cohesion. It specifically targets:

The peptide enhances the production of these proteins, leading to improved skin elasticity and firmness .

Comparison with Similar Compounds

    Acetyl Tetrapeptide-9: Stimulates collagen Type I and lumican synthesis.

    Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties.

    Palmitoyl Oligopeptide: Promotes collagen and elastin production.

Comparison: Tetrapeptide-11 is unique in its ability to specifically stimulate Syndecan-1 and Collagen XVII synthesis, making it particularly effective in improving skin cohesion and elasticity. Other peptides may target different proteins or pathways, leading to varied effects on skin health .

Properties

IUPAC Name

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O6/c1-15(2)13-20(25(34)35)28-22(31)19(14-16-7-9-17(30)10-8-16)27-23(32)21-6-4-12-29(21)24(33)18-5-3-11-26-18/h7-10,15,18-21,26,30H,3-6,11-14H2,1-2H3,(H,27,32)(H,28,31)(H,34,35)/t18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJKIHHTPAQLLW-TUFLPTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884336-38-3
Record name Tetrapeptide-11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884336383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TETRAPEPTIDE-11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0048FR38J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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